![molecular formula C15H14INO2 B2893653 N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide CAS No. 478040-58-3](/img/structure/B2893653.png)
N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from commercially available D-phenylglycinol and delta-valerolactone has been reported . Another study investigated nitrile hydrolysing enzymes in the chemo-enzymatic synthesis of the taxol sidechain .Chemical Reactions Analysis
A study conducted using stationary and time-resolved fluorescence spectroscopy for the new derivative 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3) in aqueous solutions with various concentrations of hydrogen ions as well as in solvent mixtures (i.e., media with changing polarity/polarizability) has been reported .Scientific Research Applications
Advanced Materials Research
Research in the field of advanced materials often explores the synthesis and properties of novel compounds for various applications. For instance, studies on polyamides and polyimides have demonstrated significant advancements in developing materials with exceptional thermal stability and solubility in polar solvents, indicating potential for high-performance applications in electronics and coatings (Yang & Lin, 1994); (Yang & Lin, 1995).
Chemical Synthesis and Reactivity
In chemical synthesis, the exploration of novel reactions and methodologies is crucial. Research on carbonylative coupling reactions, for example, has provided insights into efficient pathways for synthesizing complex molecules, which could be pivotal for pharmaceuticals, agrochemicals, and material science applications (Ahmed & Mori, 2003).
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is the Mitogen-activated protein kinase 1 (ERK2) . ERK2 is a key enzyme in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .
Mode of Action
The compound binds to ERK2, leading to a conformational change . This interaction inhibits the function of ERK2, thereby disrupting the Ras/Raf/MEK/ERK signal transduction pathway . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The Ras/Raf/MEK/ERK pathway is a critical cell signaling pathway involved in cell growth, differentiation, and survival . By inhibiting ERK2, N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide disrupts this pathway, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
The inhibition of ERK2 and disruption of the Ras/Raf/MEK/ERK pathway by N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide can lead to the suppression of cancer cell growth . This makes the compound a potential therapeutic agent for cancers associated with this pathway.
Action Environment
The action, efficacy, and stability of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide can be influenced by various environmental factors. For instance, changes in pH and medium polarity can induce fluorescence effects in the compound . These effects may impact the compound’s interaction with its target and its overall therapeutic efficacy .
properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFQMISTCGMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1-phenylethyl)-4-iodobenzenecarboxamide |
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